3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
Description
3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS: 1779992-96-9) is a dihydropyridinone derivative featuring an isopropyl group at the 1-position and an amino group at the 3-position of the heterocyclic ring. Its molecular formula is C₈H₁₂N₂O (molecular weight: 152.19 g/mol). This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Its isopropyl substituent confers moderate hydrophobicity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
3-amino-1-propan-2-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-3-4-7(9)8(10)11/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCJAGOJOSGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266062 | |
| Record name | 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-41-0 | |
| Record name | 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a ketone functionality. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridinone ring undergoes oxidation to form pyridinone derivatives. Manganese-based catalysts, such as [(S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CFSO)], enable selective oxidation of C–H bonds in aliphatic and aromatic systems under mild conditions . Key findings include:
| Reagent/Condition | Product | Catalytic Efficiency |
|---|---|---|
| HO/AcOH | Pyridinone derivatives | Up to 970 turnovers |
| AcOOH (peracetic acid) | Epoxides (if olefins present) | 1000 TONs |
Mechanistic studies indicate a metal-based pathway, evidenced by cyclohexanol/cyclohexanone ratios (4.9 : 5.1) . The amino group may stabilize intermediates via coordination to the Mn center, enhancing selectivity.
Reduction Reactions
Reduction of the dihydropyridinone ring is less common but feasible. Sodium borohydride (NaBH) selectively reduces the carbonyl group to a hydroxyl group, yielding a dihydropyridine alcohol. For example:
Lithium aluminum hydride (LiAlH) fully reduces the ring to a piperidine derivative, though this requires anhydrous conditions.
Substitution Reactions
The amino group at the 3-position participates in nucleophilic substitutions. InCl-catalyzed reactions under ultrasound irradiation facilitate efficient functionalization :
| Reagent | Product | Yield |
|---|---|---|
| Alkyl halides (e.g., CHI) | N-Alkylated derivatives | 80–95% |
| Acyl chlorides (e.g., AcCl) | Amides | 75–90% |
Ultrasound irradiation reduces reaction times (20–40 minutes) compared to conventional heating .
Cyclization and Ring Expansion
The compound serves as a precursor in multi-component reactions (MCRs). For example, reacting with malononitrile and β-ketoesters in the presence of InCl yields pyrano[2,3-c]pyrazole derivatives :
Key advantages of this method include:
-
High functional group tolerance.
-
Short reaction times (20 minutes under ultrasound).
Tautomerization and pH-Dependent Reactivity
In acidic or basic media, the compound exhibits tautomerization between the lactam and lactim forms, altering its reactivity. For instance:
-
Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity.
-
Basic conditions : Deprotonation of the NH group promotes nucleophilic attacks at the 4-position.
Comparative Reaction Data
| Reaction Type | Optimal Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | Mn(CFSO) | 25°C | 6–12 h | >90% |
| Substitution | InCl | 40°C (ultrasound) | 20 min | 95% |
| Cyclization | InCl | 40°C | 20 min | 95% |
Scientific Research Applications
3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly impacts physicochemical properties and biological interactions. Key analogs include:
Key Observations:
- Hydrophobicity : The trifluoropropyl and isopropyl substituents increase hydrophobicity compared to methoxymethyl or pyridinylmethyl groups.
- Reactivity : Allyl and trifluoropropyl groups offer sites for further chemical modifications (e.g., cross-coupling or fluorophilic interactions).
- Steric Effects : Bulky substituents like 3,3-dimethylbutyl may hinder binding in biological targets but enhance selectivity .
Electronic and Pharmacokinetic Implications
Biological Activity
3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one, a compound with the molecular formula CHNO and a molecular weight of 152.19 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with specific biological targets.
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cancer progression. For instance, studies have shown that it may impact pathways involving EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), both of which are critical in tumor biology.
- Induction of Apoptosis : Research indicates that this compound can enhance apoptosis in cancer cells by modulating gene expression related to cell death and survival pathways.
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, contributing to its potential as a therapeutic agent against resistant cancer cell lines.
Table 1: Summary of Biological Activities
Detailed Research Findings
Recent studies have highlighted the dual role of this compound as both an EZH2 and HSP90 inhibitor:
- EZH2 Inhibition : In a study examining various compounds for their EZH2 inhibitory potential, this compound exhibited potent activity with an IC value significantly lower than many analogs, indicating strong binding affinity and efficacy against EZH2-related pathways .
- HSP90 Interaction : Another investigation revealed that modifications on the compound could enhance its HSP90 inhibitory capabilities. Specifically, certain derivatives showed increased potency compared to the parent structure, suggesting that structural optimization could yield even more effective inhibitors .
Q & A
Q. What synthetic methodologies are optimal for preparing 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one with high purity?
Synthetic routes typically involve reductive cyclization of β-keto amides or condensation of substituted pyridones with isopropylamine under controlled conditions. For example, reductive cyclization using sodium borohydride in ethanol at 60°C yields the dihydropyridinone core, while subsequent amination with isopropylamine introduces the amino group. Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to achieve >95% purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Use SHELX software for structure refinement to resolve bond angles and torsional strain in the dihydropyridinone ring .
- Spectroscopy : Combine H/C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns and FT-IR (KBr pellet) to identify NH/CO stretching vibrations (~3200 cm and ~1650 cm, respectively).
- Mass spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight (e.g., [M+H] at m/z 169.1) .
Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous solvents?
The compound is prone to hydrolysis under strongly acidic/basic conditions due to the labile lactam ring. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, but degradation accelerates at pH <3 or >10. Store in anhydrous DMSO or ethanol at -20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, comparing activation energies with experimental kinetic data (e.g., Arrhenius plots for nucleophilic substitution rates).
- Isotopic labeling : Use N-labeled analogs to track amino group participation in reactions, reconciling discrepancies between predicted intermediates and observed products .
Q. What pharmacological mechanisms are hypothesized for dihydropyridinone derivatives, and how can they be tested?
Dihydropyridinones may act as enzyme inhibitors (e.g., kinase or protease targets) due to their planar, electron-rich rings. For example:
Q. What advanced techniques optimize regioselective functionalization of the dihydropyridinone scaffold?
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridyl or amide) to functionalize the 4- or 5-positions selectively.
- Photoredox catalysis : Leverage visible-light-mediated reactions to install aryl or alkyl groups at the 3-position without disrupting the lactam ring .
Q. How should researchers address discrepancies between crystallographic and spectroscopic data for tautomeric forms?
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
